An In-depth Technical Guide on the Safe Handling and Properties of 4-Chloro-6-(2-fluorobenzyl)pyrimidine
An In-depth Technical Guide on the Safe Handling and Properties of 4-Chloro-6-(2-fluorobenzyl)pyrimidine
Abstract
4-Chloro-6-(2-fluorobenzyl)pyrimidine is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its structure, featuring a reactive chloropyrimidine core and a fluorinated benzyl moiety, makes it a valuable intermediate for synthesizing complex molecules, particularly kinase inhibitors and other targeted therapeutics.[1][2] The presence of halogen atoms and the pyrimidine ring system necessitates a thorough understanding of its chemical properties and potential hazards to ensure safe handling. This guide provides a comprehensive overview of the available safety data, synthesized from structurally related compounds, and outlines detailed protocols for its use, storage, and emergency management. The causality behind each recommendation is explained to provide researchers with the foundational knowledge for making informed safety decisions in the laboratory.
Physicochemical and Toxicological Profile
While a specific Safety Data Sheet (SDS) for 4-Chloro-6-(2-fluorobenzyl)pyrimidine is not publicly available, a robust safety and handling profile can be constructed by analyzing data from structurally analogous compounds. The core hazards are associated with the chlorinated pyrimidine ring and the fluorinated benzyl group.
Physical and Chemical Properties
The properties of this compound can be inferred from related structures like 4-chloro-6-fluoropyrimidine and other substituted pyrimidines.[1]
| Property | Estimated Value / Description | Rationale and Source |
| Molecular Formula | C₁₁H₇ClFN₃ | Derived from the chemical name. |
| Molecular Weight | ~235.65 g/mol | Calculated from the molecular formula. |
| Appearance | Likely an off-white to light-colored crystalline solid. | Based on similar compounds like 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.[1] |
| Solubility | Expected to be soluble in organic solvents (DMSO, DMF, Ethanol) and sparingly soluble in water. | Common for heterocyclic compounds of this nature.[1] |
| Stability | Stable under standard storage conditions. Sensitive to strong acids, bases, and oxidizing agents. | The chlorine atom makes the pyrimidine ring susceptible to nucleophilic attack.[1] |
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) classifications for similar chlorinated and fluorinated pyrimidines consistently indicate several key hazards.[3] The following table summarizes the anticipated hazards for 4-Chloro-6-(2-fluorobenzyl)pyrimidine.
| Hazard Class | GHS Category | Hazard Statement | Source (Analogous Compounds) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | 4-Chloro-6-fluoropyrimidine, 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | 4-Chloro-6-fluoropyrimidine, 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. | 4-Chloro-6-fluoropyrimidine, 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | 4-Chloro-6-fluoropyrimidine, 4-Chloro-6-ethyl-5-fluoropyrimidine. |
Pictogram:
Signal Word: WARNING
Toxicological Summary: The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. Overexposure may lead to headaches, dizziness, and nausea.[4] The compound is a potential irritant to the skin, eyes, and respiratory tract.[5] Ingestion is harmful and may cause severe damage to mucous membranes.[4][6]
Safe Handling and Engineering Controls
A proactive approach to safety, grounded in understanding the compound's reactivity, is essential. The electron-withdrawing nature of the chlorine atom and the pyrimidine ring's nitrogen atoms makes the 4-position highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1][7] This reactivity is key to its synthetic utility but also underscores the need for careful handling to prevent unwanted reactions with biological nucleophiles.
Engineering Controls
The primary line of defense is to minimize exposure through robust engineering controls.
-
Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.
-
Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly.[4]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent dermal and eye exposure.
| PPE Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Prevents skin contact and irritation.[4] Contaminated gloves should be disposed of immediately. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Conforms to OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[4] Protects against splashes and airborne particles. |
| Skin and Body | Fully buttoned lab coat. | Protects skin and personal clothing from contamination. |
Standard Handling Protocol
This workflow minimizes risk during routine laboratory use.
Caption: Standard workflow for handling 4-Chloro-6-(2-fluorobenzyl)pyrimidine.
Step-by-Step Methodology:
-
Preparation: Before handling, ensure you are wearing the specified PPE. Confirm that the chemical fume hood is functioning correctly.
-
Weighing: Carefully weigh the solid compound on a tared weigh boat inside the fume hood. Avoid creating dust.
-
Dissolving: Place the solid in a suitable reaction vessel. Slowly add the desired solvent to the solid to prevent aerosolization.
-
Reaction: If using in a reaction, ensure the setup is secure within the fume hood.
-
Post-Handling: After use, decontaminate the work area. Dispose of all contaminated materials (gloves, weigh boats, pipette tips) in a designated hazardous waste container.[4]
-
Hygiene: Remove PPE and wash hands thoroughly with soap and water.[4]
Storage and Stability
Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][6] Storage at 2-8°C is recommended for long-term stability.[8]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[6] The compound can react with nucleophiles, so it should be stored away from amines, thiols, and alcohols if substitution is not desired.
-
Ignition Sources: Although classified as a combustible liquid in some forms, keep away from open flames, hot surfaces, and sources of ignition as a general precaution.[8][4]
Emergency and First-Aid Procedures
Immediate and appropriate action is critical in the event of an exposure.
Caption: First-aid response logic for different exposure routes.
First-Aid Measures
-
Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing.[4] Seek immediate medical attention.
-
Skin Contact: Take off immediately all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[9] Seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[9] Immediate medical attention is required.
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting.[8][9] Call a poison center or doctor immediately.[8]
Fire-Fighting and Accidental Release
-
Fire-Fighting: Use CO₂, dry chemical powder, or alcohol-resistant foam to extinguish a fire.[4] Wear a self-contained breathing apparatus (SCBA) and full protective gear.[9] Hazardous decomposition products can include carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[4][5]
-
Accidental Release: Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Prevent the material from entering drains.[10]
Disposal Considerations
Disposal of 4-Chloro-6-(2-fluorobenzyl)pyrimidine and its containers must be done in accordance with all local, state, and federal regulations. Dispose of contents and container to an approved waste disposal plant.[4] Do not allow the product to be released into the environment.
Context in Drug Discovery and Research
The structural motifs within 4-Chloro-6-(2-fluorobenzyl)pyrimidine are prevalent in modern medicinal chemistry. Pyrimidine derivatives are core components of many kinase inhibitors approved for cancer therapy.[2] The chloro-substituent at the 4- or 6-position serves as a reactive handle for SNAr reactions, allowing for the facile introduction of various nucleophilic groups to build molecular diversity and optimize biological activity.[7] Furthermore, related chloropyrimidine (CP) derivatives are used as substrates for SNAP-tag technology, a powerful method for site-specific protein labeling in live cells.[11][12][13] The reactivity of the C-Cl bond is harnessed to covalently attach a fluorescent probe to a protein of interest, enabling advanced bioimaging studies.[11][14] Understanding the safe handling of this compound is therefore a critical prerequisite for its effective use in these cutting-edge research applications.
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